Z-Asp(OtBu)-bromomethyl ketone

Descripción general

Descripción

Z-Asp(OtBu)-bromomethyl ketone is a synthetic compound derived from aspartic acid. It is commonly used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is known for its ability to inhibit certain enzymes, making it valuable in biochemical studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Z-Asp(OtBu)-bromomethyl ketone typically involves the protection of the aspartic acid’s carboxyl group with a tert-butyl ester (OtBu) and the amino group with a benzyloxycarbonyl (Z) group. The bromomethyl ketone moiety is then introduced through a series of reactions involving bromination and ketone formation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions

Z-Asp(OtBu)-bromomethyl ketone undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the free carboxylic acid.

Oxidation and Reduction: The ketone group can participate in oxidation and reduction reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.

Oxidation and Reduction: Reagents such as sodium borohydride for reduction and potassium permanganate for oxidation are commonly used.

Major Products Formed

Substitution Reactions: Products include substituted derivatives of the original compound.

Hydrolysis: The major product is the free carboxylic acid form of the compound.

Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Z-Asp(OtBu)-bromomethyl ketone has a wide range of applications in scientific research:

Chemistry: Used in peptide synthesis and as a building block for more complex molecules.

Biology: Acts as an enzyme inhibitor, particularly for proteases, making it useful in studying enzyme mechanisms and functions.

Medicine: Potential therapeutic applications due to its enzyme inhibitory properties.

Industry: Used in the production of pharmaceuticals and as a reagent in various chemical processes

Mecanismo De Acción

The mechanism of action of Z-Asp(OtBu)-bromomethyl ketone involves the inhibition of specific enzymes, particularly proteases. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition is often irreversible, making it a valuable tool in studying enzyme function and regulation .

Comparación Con Compuestos Similares

Similar Compounds

Z-Asp(OtBu)-OH: A similar compound without the bromomethyl ketone group, used in peptide synthesis.

Fmoc-Asp(OtBu)-OH: Another derivative of aspartic acid used in peptide synthesis.

Boc-Asp(OtBu)-OH: Similar to Z-Asp(OtBu)-OH but with a different protecting group on the amino group

Uniqueness

Z-Asp(OtBu)-bromomethyl ketone is unique due to its bromomethyl ketone group, which imparts specific reactivity and enzyme inhibitory properties. This makes it particularly useful in biochemical studies where enzyme inhibition is required .

Actividad Biológica

Z-Asp(OtBu)-bromomethyl ketone is a compound that has garnered attention for its unique biological activities, particularly as a protease inhibitor. This article delves into its synthesis, mechanisms of action, and various biological applications, supported by research findings and case studies.

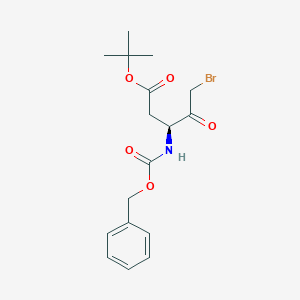

Chemical Structure and Synthesis

This compound is characterized by its bromomethyl ketone functionality, which is crucial for its reactivity toward various proteases. The compound can be synthesized through several methods, including solution-phase peptide synthesis, where the N-terminal blocking group plays a significant role in modulating biological activity. The general structure can be represented as follows:

The primary mechanism of action for this compound involves its ability to irreversibly inhibit cysteine proteases such as cathepsins. This inhibition is vital for therapeutic applications in diseases characterized by excessive protease activity, including cancer and neurodegenerative disorders.

Inhibition Profile

Research indicates that this compound exhibits selective inhibition against various proteases. For instance, studies have shown that modifications to the N-terminal blocking group significantly affect the compound's interaction with cathepsin B, leading to varied inhibition rates.

| Protease | % Inhibition (this compound) |

|---|---|

| Cathepsin B | 75-91% |

| Caspase-3 | IC50 = 30 nM |

| Caspase-2 | Significant inhibition observed |

1. Neuroprotection

In vivo studies have demonstrated that this compound can delay neuron death in models of traumatic brain injury. The compound works by inhibiting caspase activity, which is a key player in apoptotic pathways. For example, Clark et al. found that local administration of related compounds reduced the activity of executioner caspases and mitochondrial cytochrome c release, suggesting a protective mechanism against neuronal apoptosis .

2. Anti-inflammatory Effects

This compound has also been implicated in anti-inflammatory responses. In models of acute inflammation, such as LPS-induced pyrexia and carrageenan edema, the compound demonstrated efficacy by inhibiting caspase-1 activity, which is involved in the inflammatory response .

3. Cancer Therapeutics

Given its role as a protease inhibitor, this compound shows promise in cancer therapies where proteases facilitate tumor progression and metastasis. Its ability to selectively inhibit specific caspases allows for targeted therapeutic strategies without broadly affecting normal cellular functions.

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

- Traumatic Brain Injury Model : Administration of related fluoromethyl ketones resulted in significant neuroprotection and reduced apoptotic signaling pathways.

- Inflammatory Disease Models : Inhibition of caspases led to decreased tissue damage and inflammation in animal models subjected to inflammatory stimuli.

Propiedades

IUPAC Name |

tert-butyl (3S)-5-bromo-4-oxo-3-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrNO5/c1-17(2,3)24-15(21)9-13(14(20)10-18)19-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,22)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVFTOAYKLEQQO-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)CBr)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)CBr)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427294 | |

| Record name | Z-Asp(OtBu)-bromomethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153088-76-7 | |

| Record name | Z-Asp(OtBu)-bromomethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.